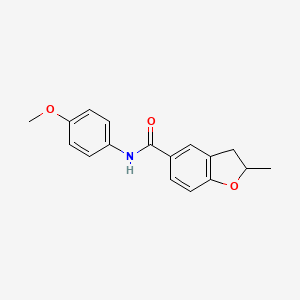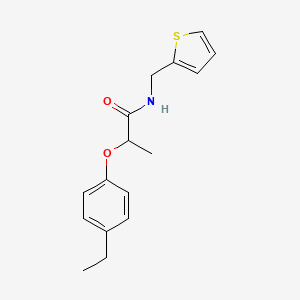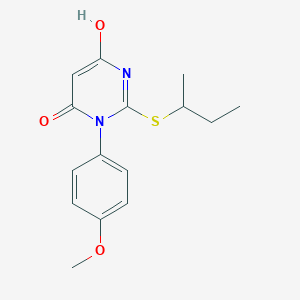
N-(1-methylbutyl)-1-(methylsulfonyl)-3-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-methylbutyl)-1-(methylsulfonyl)-3-piperidinecarboxamide, commonly known as SNC80, is a synthetic compound that belongs to the class of opioids. SNC80 is a highly selective agonist for the delta-opioid receptor, which is a G protein-coupled receptor that plays a crucial role in the modulation of pain, reward, and mood. The delta-opioid receptor has been identified as a potential therapeutic target for the treatment of chronic pain, depression, anxiety, and drug addiction.
Mechanism of Action
The delta-opioid receptor is a G protein-coupled receptor that is primarily expressed in the central nervous system. Upon activation by SNC80, the delta-opioid receptor stimulates the release of endogenous opioids, such as enkephalins, which bind to mu-opioid receptors and produce analgesic effects. The delta-opioid receptor also activates the phosphoinositide 3-kinase (PI3K) signaling pathway, which has been implicated in the regulation of mood and behavior.
Biochemical and Physiological Effects
SNC80 produces a range of biochemical and physiological effects that are mediated by the delta-opioid receptor. SNC80 has been shown to produce analgesic effects in animal models of chronic pain, which are mediated by the release of endogenous opioids. SNC80 has also been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety, respectively, which are mediated by the activation of the PI3K signaling pathway. Moreover, SNC80 has been shown to reduce drug-seeking behavior in animal models of drug addiction, which may be mediated by the modulation of reward pathways.
Advantages and Limitations for Lab Experiments
SNC80 has several advantages for lab experiments. It is highly selective for the delta-opioid receptor, which allows for the specific modulation of this receptor without affecting other opioid receptors. SNC80 is also readily available for scientific research, as the synthesis method has been optimized for large-scale production. However, SNC80 has some limitations for lab experiments. It has a short half-life, which means that it needs to be administered frequently to maintain its effects. Moreover, SNC80 has poor solubility in water, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of SNC80. One direction is the investigation of its potential therapeutic applications in humans. Clinical trials are needed to determine the safety and efficacy of SNC80 for the treatment of chronic pain, depression, anxiety, and drug addiction. Another direction is the development of new compounds that are more potent and selective than SNC80. Such compounds may have improved therapeutic profiles and fewer side effects. Lastly, the study of the delta-opioid receptor and its signaling pathways may lead to the identification of novel targets for drug development.
Synthesis Methods
The synthesis of SNC80 involves the reaction of piperidine-3-carboxylic acid with 1-methylbutylamine, followed by the addition of methanesulfonyl chloride. The reaction yields SNC80 in high purity and yield. The synthesis method has been optimized for large-scale production, making SNC80 readily available for scientific research.
Scientific Research Applications
SNC80 has been extensively studied for its potential therapeutic applications. The selective agonism of the delta-opioid receptor by SNC80 has been shown to produce analgesic effects in animal models of chronic pain. SNC80 has also been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety, respectively. Moreover, SNC80 has been shown to reduce drug-seeking behavior in animal models of drug addiction.
properties
IUPAC Name |
1-methylsulfonyl-N-pentan-2-ylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3S/c1-4-6-10(2)13-12(15)11-7-5-8-14(9-11)18(3,16)17/h10-11H,4-9H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZKSVCCOMAQIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC(=O)C1CCCN(C1)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{1-[2-(2-hydroxyphenyl)-6-methylpyrimidin-4-yl]piperidin-4-yl}-1,3-oxazolidin-2-one](/img/structure/B5964460.png)

![2-(2-oxo-1,3-oxazolidin-3-yl)-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide](/img/structure/B5964482.png)
![2-[{2-[2-(2-tert-butyl-4-methylphenoxy)ethoxy]ethyl}(methyl)amino]ethanol ethanedioate (salt)](/img/structure/B5964486.png)
![1-[1-({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-3-piperidinyl]ethanone](/img/structure/B5964494.png)

![6-oxo-1-(3-phenylpropyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B5964505.png)
![3-{[2-(5-methyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5964513.png)
![(1-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-3-piperidinyl)(1-methyl-1H-imidazol-2-yl)methanone](/img/structure/B5964520.png)

![3-chloro-N-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)amino]carbonyl}benzamide](/img/structure/B5964534.png)
![7-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5964551.png)
![4-(3-{[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinyl)-2-pyrimidinamine trifluoroacetate](/img/structure/B5964555.png)
![2-(1-isopropyl-4-{[2-(4-morpholinyl)-1,3-thiazol-5-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B5964560.png)